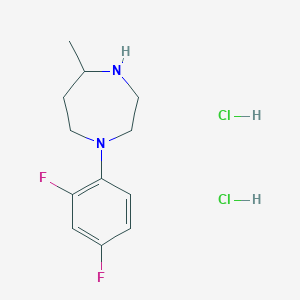

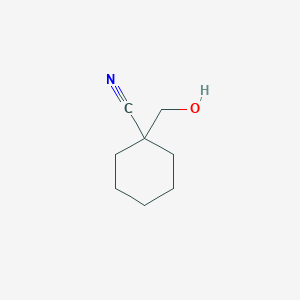

1-(4-Chlorophenyl)tetrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

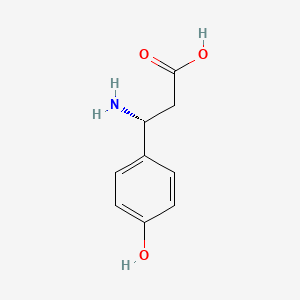

The compound "1-(4-Chlorophenyl)tetrazol-5-amine" is a derivative of tetrazole, a class of synthetic heterocyclic organic compounds, characterized by a 5-membered ring consisting of four nitrogen atoms and one carbon atom. Tetrazole derivatives are of significant interest due to their various applications in medicinal chemistry, agriculture, and as energetic materials. Although the provided papers do not directly discuss "this compound," they provide insights into similar compounds that can help infer the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of tetrazole derivatives often involves cyclization reactions. For instance, the paper discussing the unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1H-tetrazole and its analogs highlights the use of NaN3 and SiCl4 in cyclization reactions of benzyl alcohol containing amides . This suggests that similar reagents and methods could potentially be applied to synthesize "this compound," with appropriate modifications to the starting materials to include a 4-chlorophenyl group and an amine functional group at the appropriate positions on the tetrazole ring.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is often characterized using X-ray crystallography, as seen in the papers provided . These compounds typically crystallize in various space groups, with the tetrazole ring being planar and exhibiting different dihedral angles with attached phenyl rings. The molecular structure of "this compound" would likely show similar characteristics, with the presence of a 4-chlorophenyl group at the N-1 position and an amine group at the C-5 position of the tetrazole ring.

Chemical Reactions Analysis

Tetrazole derivatives can participate in various chemical reactions due to the reactivity of the tetrazole ring and the substituents attached to it. The papers do not provide specific reactions for "this compound," but they do mention the presence of hydrogen bonding and conjugative interactions in similar compounds . These interactions could influence the reactivity of the compound in chemical reactions, potentially making it a candidate for further functionalization or as a building block in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives can be deduced from spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as from computational methods like density functional theory (DFT) . These compounds often exhibit characteristic vibrational frequencies, electronic properties, and molecular electrostatic potential maps. For "this compound," one could expect similar analytical data, with specific attention to the influence of the chlorophenyl and amine groups on the compound's polarity, electronic distribution, and potential applications, such as nonlinear optical (NLO) materials .

科学的研究の応用

Docking Studies and Crystal Structure Analysis

One of the key areas of research involves the structural analysis of tetrazole derivatives through docking studies and X-ray crystallography. For example, Al-Hourani et al. (2015) conducted docking studies and determined the crystal structure of two tetrazole derivatives to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme, suggesting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Synthesis and Antiviral Activity

Research by Chen et al. (2010) focused on the synthesis of new derivatives and their antiviral activity, highlighting the role of these compounds in developing treatments against viruses like the tobacco mosaic virus (Chen et al., 2010).

Molecular Structure and Reactivity

Investigations into the molecular structure and reactivity of tetrazole derivatives reveal insights into their potential applications. Luxford et al. (2021) studied the electron-induced reactivity of 5-(4-chlorophenyl)-1H-tetrazole, providing valuable information on its electron attachment processes and potential use in various chemical reactions (Luxford et al., 2021).

Synthesis of Nitrogen-rich Compounds

Srinivas et al. (2014) prepared imidazole, 1,2,4-triazole, and tetrazole-based molecules for their possible applications in nitrogen-rich gas generators, highlighting the versatility of tetrazole derivatives in creating high-energy materials (Srinivas et al., 2014).

Corrosion Inhibition

A study by Kaya et al. (2016) on the corrosion inhibition performances of thiazole and thiadiazole derivatives against iron corrosion underlines the application of tetrazole derivatives in protecting metals from corrosion, showcasing their industrial applications (Kaya et al., 2016).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Tetrazole derivatives are known to have a wide range of biological activities such as antihypertensive, anti-allergic, anti-asthmatic, antimicrobial, antiviral, anti-inflammatory, anti-neoplastic, and anticonvulsant activities .

Mode of Action

Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals, producing new compounds which can be explosive to shocks .

Biochemical Pathways

It’s known that tetrazoles and their derivatives can interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Given the wide range of biological activities of tetrazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

1-(4-chlorophenyl)tetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-5-1-3-6(4-2-5)13-7(9)10-11-12-13/h1-4H,(H2,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJAMMJWPPTQSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879052 |

Source

|

| Record name | TETRAZOLE,5-AMINO-1-(4-CHLOROPHENYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride](/img/structure/B3008272.png)

![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide](/img/structure/B3008280.png)

![1,3,7-trimethyl-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3008287.png)